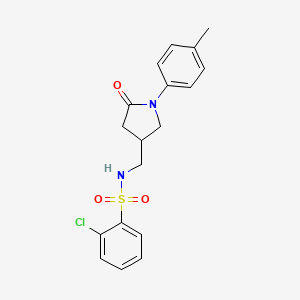

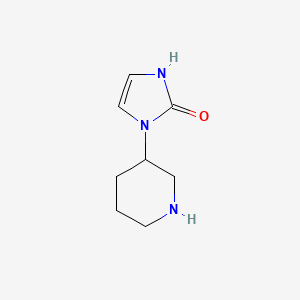

![molecular formula C17H12N2O3 B2768240 N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide CAS No. 332102-42-8](/img/structure/B2768240.png)

N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

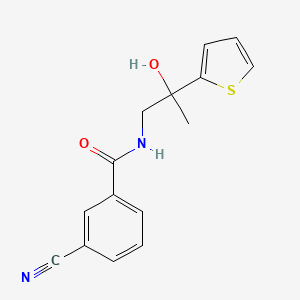

N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide, also known as EOCA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EOCA belongs to the family of anthraquinone derivatives, which have been widely studied for their biological and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide belongs to a class of compounds that demonstrate significant chemical reactivity and potential applications in various fields of scientific research. The synthesis and reactions of similar anthraquinone derivatives have been extensively studied to explore their chemical properties and potential applications.

For instance, the reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives lead to the formation of respective esters or amides, providing a simple method for the preparation of alkyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylates. This process underscores the versatility of anthraquinone derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and material sciences (Shemchuk et al., 2007).

Applications in Liquid Crystal Displays

The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes for potential application in liquid crystal displays highlights the significance of these compounds in the development of advanced materials. These new fluorescent dyes, synthesized for the first time by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, have shown a very good orientation parameter in nematic liquid crystal, indicating their high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).

Wirkmechanismus

Target of Action

The primary target of N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide is the protein lysine methyltransferase G9a . G9a is widely considered as an appealing antineoplastic target .

Mode of Action

The compound interacts with G9a, inhibiting its function .

Biochemical Pathways

The inhibition of G9a affects various biochemical pathways. Most notably, it can lead to a decrease in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with gene silencing . This can result in the reactivation of previously silenced genes, potentially reversing some of the effects of cancer .

Pharmacokinetics

One study suggests that the compound has reasonable in vivo pharmacokinetic properties .

Result of Action

The inhibition of G9a by N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide can have several cellular effects. For instance, it can induce cell apoptosis in a dose-dependent manner . Furthermore, it can lead to a significant decrease in the dimethylation of H3K9, indicating a change in gene expression .

Eigenschaften

IUPAC Name |

N-ethyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-2-18-17(21)12-8-7-11-13-14(12)19-22-16(13)10-6-4-3-5-9(10)15(11)20/h3-8H,2H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOYEPGHTRWCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2768157.png)

![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)

![ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2768171.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)